Cas no 58632-83-0 (2-propylacetophenone)

2-Propylacetophenone is an organic compound belonging to the class of alkyl-substituted acetophenones. It features a propyl group at the ortho position relative to the acetyl substituent on the benzene ring, influencing its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structural characteristics allow for selective functionalization, making it valuable in fine chemical applications. The compound exhibits moderate stability under standard conditions and can be further modified through reactions such as oxidation, reduction, or substitution. Its defined molecular structure ensures consistent performance in synthetic processes.
2-propylacetophenone structure
2-propylacetophenone structure
Product name:2-propylacetophenone
CAS No:58632-83-0
MF:C11H14O
MW:162.228263378143
CID:948784
PubChem ID:12245458

2-propylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-propylacetophenone
    • 2’-PROPYLACETOPHENONE
    • 1-(2-Propyl-phenyl)-aethanon
    • 1-(2-propyl-phenyl)-ethanone
    • Ethanone,1-(2-propylphenyl)-(9CI)
    • o-Propylacetophenon
    • 2'-Propylacetophenone
    • 1-(2-propylphenyl)ethanone
    • G65346
    • 1-(2-propylphenyl)ethan-1-one
    • SCHEMBL2125820
    • 58632-83-0
    • Inchi: InChI=1S/C11H14O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,3,6H2,1-2H3
    • InChI Key: IBSDEQJERNHTCP-UHFFFAOYSA-N
    • SMILES: CCCC1=CC=CC=C1C(=O)C

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.9

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.84170

2-propylacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00F2GE-1g
2-propylacetophenone
58632-83-0 95%
1g
$985.00 2023-12-16
1PlusChem
1P00F2GE-250mg
2-propylacetophenone
58632-83-0 95%
250mg
$345.00 2023-12-16
1PlusChem
1P00F2GE-100mg
2-propylacetophenone
58632-83-0 95%
100mg
$194.00 2023-12-16

Additional information on 2-propylacetophenone

Introduction to 2-Propylacetophenone (CAS No. 58632-83-0)

2-Propylacetophenone (CAS No. 58632-83-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 1-(4-methylphenyl)-2-propanone, is a derivative of acetophenone and features a propyl group attached to the phenyl ring. Its unique structure and chemical properties make it a valuable intermediate in various synthetic processes and applications.

The molecular formula of 2-Propylacetophenone is C11H14O, with a molecular weight of approximately 166.22 g/mol. It is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

In the realm of organic synthesis, 2-Propylacetophenone serves as a key building block for the preparation of more complex molecules. Its reactivity stems from the presence of the ketone functional group, which can undergo various reactions such as nucleophilic addition, electrophilic substitution, and condensation reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Recent research has highlighted the potential of 2-Propylacetophenone in the development of novel drugs. For instance, studies have explored its use as a precursor for the synthesis of analgesics and anti-inflammatory agents. One notable application is in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), where the compound's ketone group can be modified to enhance pharmacological activity and reduce side effects.

Beyond pharmaceuticals, 2-Propylacetophenone has found applications in materials science. Its ability to undergo polymerization reactions makes it a useful monomer for the synthesis of functional polymers. These polymers can be tailored for specific properties such as thermal stability, mechanical strength, and optical transparency, making them suitable for use in coatings, adhesives, and electronic materials.

The environmental impact of 2-Propylacetophenone has also been a subject of recent studies. Researchers have investigated its biodegradability and toxicity to ensure its safe use in industrial processes. Findings suggest that under controlled conditions, the compound can be effectively degraded by microbial communities, reducing its potential environmental impact.

In terms of safety and handling, it is important to note that while 2-Propylacetophenone is not classified as a hazardous substance under current regulations, it should still be handled with care. Proper personal protective equipment (PPE) should be used when working with this compound to prevent skin contact and inhalation. Additionally, it should be stored in tightly sealed containers away from heat sources and incompatible materials.

The market demand for 2-Propylacetophenone continues to grow due to its wide range of applications. Key industries driving this demand include pharmaceuticals, fine chemicals, and materials science. As research progresses and new applications are discovered, the importance of this compound is likely to increase further.

In conclusion, 2-Propylacetophenone (CAS No. 58632-83-0) is a multifaceted organic compound with significant potential in various scientific and industrial fields. Its unique chemical properties and versatility make it an essential component in numerous synthetic processes and applications. Ongoing research continues to uncover new possibilities for this compound, ensuring its relevance in the ever-evolving landscape of chemistry and related disciplines.

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